molecular formula C9H7ClF2O3 B2608913 2-Chloro-4-(difluoromethyl)-3-methoxybenzoic acid CAS No. 2248286-73-7

2-Chloro-4-(difluoromethyl)-3-methoxybenzoic acid

Cat. No.: B2608913
CAS No.: 2248286-73-7
M. Wt: 236.6
InChI Key: PKJXGBDNEFVRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(difluoromethyl)-3-methoxybenzoic acid is an aromatic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains a chloro group, a difluoromethyl group, and a methoxy group attached to a benzoic acid core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)-3-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods may involve continuous flow reactors and advanced purification techniques to meet the high demand for this compound in various industries .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)-3-methoxybenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-4-(difluoromethyl)-3-methoxybenzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The chloro, difluoromethyl, and methoxy groups contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes, making the compound a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)benzoic acid
  • 2-Chloro-4-(fluoromethyl)benzoic acid
  • 2-Chloro-4-(methyl)benzoic acid

Uniqueness

2-Chloro-4-(difluoromethyl)-3-methoxybenzoic acid stands out due to the presence of both difluoromethyl and methoxy groups, which impart unique chemical and physical properties.

Properties

IUPAC Name

2-chloro-4-(difluoromethyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O3/c1-15-7-5(8(11)12)3-2-4(6(7)10)9(13)14/h2-3,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJXGBDNEFVRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.